molecular formula C15H13N3O2S B5570307 2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B5570307
M. Wt: 299.3 g/mol
InChI Key: UCXBSUGUNGNMTF-UHFFFAOYSA-N
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Description

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXBSUGUNGNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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